4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine group bonded to a carbonyl group
Preparation Methods
The synthesis of 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.
Condensation: The hydrazone group can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various substituted hydrazones, amides, and other derivatives .
Scientific Research Applications
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: It is investigated for its pharmacological properties, including potential use as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with transition metal ions, which can then interact with biological molecules such as enzymes. This interaction can lead to the inhibition of enzyme activity, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds to 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE include:
- N-(4-bromophenyl)-3-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide
- N-(4-bromophenyl)-3-{N’-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}propanamide
- N-(4-bromophenyl)-3-{N’-[(E)-(2-fluorophenyl)methylidene]hydrazinecarbonyl}propanamide
These compounds share similar structural features but differ in the substituents on the phenyl rings, which can influence their reactivity and applications
Properties
Molecular Formula |
C17H14BrCl2N3O2 |
---|---|
Molecular Weight |
443.1 g/mol |
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(2,5-dichlorophenyl)butanediamide |
InChI |
InChI=1S/C17H14BrCl2N3O2/c18-12-3-1-11(2-4-12)10-21-23-17(25)8-7-16(24)22-15-9-13(19)5-6-14(15)20/h1-6,9-10H,7-8H2,(H,22,24)(H,23,25)/b21-10+ |
InChI Key |
KJGFUBIESCBADD-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Br |
Origin of Product |
United States |
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